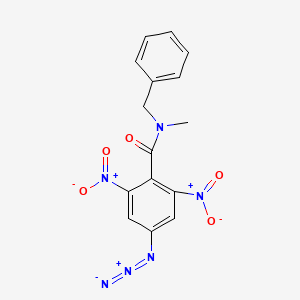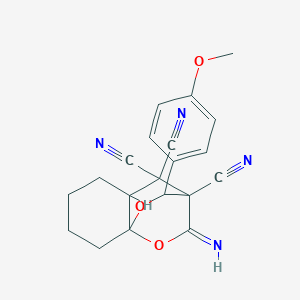![molecular formula C24H21BrN2O7S2 B4291402 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE](/img/structure/B4291402.png)
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE is a complex organic compound that features a bromophenyl group, a morpholinylsulfonyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of phenylacetic acid to form 4-bromophenylacetic acid . This intermediate is then subjected to further reactions, including esterification and amidation, to introduce the morpholinylsulfonyl and thienylcarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the additional functional groups present in the target compound.
4-(4-Bromophenyl)-3-morpholinone: Contains a bromophenyl group and a morpholinone ring but differs in overall structure.
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) amino) thiazol-4(5H)-one: Features a morpholine and thiazolidinone scaffold, similar in complexity.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O7S2/c25-18-6-4-16(5-7-18)21(28)14-34-24(30)17-2-1-3-19(12-17)26-23(29)22-13-20(15-35-22)36(31,32)27-8-10-33-11-9-27/h1-7,12-13,15H,8-11,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVARJTUOHRCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-amino-4-(methoxymethyl)-6-methyl-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4291321.png)
![ETHYL 2-[(4-NITRO-1H-PYRAZOL-5-YL)FORMAMIDO]ACETATE](/img/structure/B4291326.png)
![4-(TRIFLUOROMETHYL)-N-(2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ETHYL)BENZAMIDE](/img/structure/B4291333.png)

![1,2-DICYANO-5-HYDROXY-4-METHYL-7-OXO-3-PHENYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE](/img/structure/B4291342.png)
![2-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID](/img/structure/B4291350.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291356.png)
![3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4291360.png)
![(5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4291371.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291377.png)
![[12-hydroxy-17-(5-methoxy-5-oxopentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B4291381.png)
![2-chloro-5-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4291390.png)
![N-(2-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide](/img/structure/B4291394.png)

